molecular formula C18H18N2O4S3 B2827799 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide CAS No. 923437-70-1

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2827799
CAS No.: 923437-70-1
M. Wt: 422.53
InChI Key: QIIRZWGYGWSTSY-UHFFFAOYSA-N
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Description

The compound N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide features a benzothiazole core substituted with a methylsulfonyl group at the 6-position. A tetrahydrofuran (THF)-derived methyl group is attached to the benzothiazole nitrogen, while a thiophene-2-carboxamide moiety completes the structure.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S3/c1-27(22,23)13-6-7-14-16(10-13)26-18(19-14)20(11-12-4-2-8-24-12)17(21)15-5-3-9-25-15/h3,5-7,9-10,12H,2,4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIRZWGYGWSTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methylsulfonyl Group: The benzo[d]thiazole intermediate is then sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophene Ring: The thiophene-2-carboxamide moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Incorporation of the Tetrahydrofuran Moiety: The final step involves the alkylation of the amide nitrogen with a tetrahydrofuran derivative, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for certain steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In materials science, the compound could be used in the design of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions also makes it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, while the methylsulfonyl group can form hydrogen bonds.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Benzothiazole Core

Electron-Withdrawing vs. Electron-Donating Groups
  • Target Compound: The 6-methylsulfonyl group is strongly electron-withdrawing, enhancing electrophilicity and hydrogen-bonding capacity.
  • N-(6-Nitrobenzo[d]thiazol-2-yl) Derivatives (): Nitro groups (e.g., in 6-nitro derivatives) are stronger electron-withdrawing groups than methylsulfonyl, which may improve binding to kinase active sites but reduce metabolic stability .
Nitrogen Substituents
  • The THF-methyl group in the target compound introduces a cyclic ether, likely improving solubility and bioavailability compared to simpler alkyl chains. In contrast, N-(6-aminobenzo[d]thiazol-2-yl)benzamide () features an electron-donating amino group, which may enhance corrosion inhibition but reduce enzymatic stability .

Thiophene Carboxamide Derivatives

Thiophene vs. Benzothiophene
  • The target compound’s thiophene-2-carboxamide is structurally simpler than 3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (), which incorporates a fused benzothiophene system. The latter’s chloro and fluoro substituents enhance lipophilicity and may confer antimicrobial properties, whereas the methylsulfonyl group in the target compound could favor polar interactions .
Hydrogen-Bonding Patterns
  • In N-(2-nitrophenyl)thiophene-2-carboxamide (), the nitro group facilitates C–H⋯O interactions, stabilizing crystal packing. The methylsulfonyl group in the target compound may similarly engage in hydrogen bonding but with greater flexibility due to its tetrahedral geometry .
Kinase Inhibition Potential
  • Benzothiazoles with sulfonyl groups (e.g., ’s VEGFR-2 inhibitors) often exhibit strong kinase binding. The target compound’s methylsulfonyl group may mimic these interactions, while the THF-methyl group could modulate selectivity .
  • Comparison with Nitro Derivatives : Nitro-substituted benzothiazoles () show potent inhibition but may suffer from toxicity. Methylsulfonyl could offer a safer profile with comparable efficacy .
Antimicrobial and Antifungal Activity
  • Thiophene carboxamides with halogens () demonstrate antimicrobial activity. The target compound lacks halogens but may compensate with sulfonyl-driven polarity, enhancing solubility for improved bioavailability .

Physicochemical and Spectral Properties

Key Physicochemical Comparisons

Compound Name Molecular Weight Hydrogen Bond Donors/Acceptors LogP (Predicted) Key Substituents
Target Compound ~408.5* 3 donors, 7 acceptors ~1.5 6-methylsulfonyl, THF-methyl
N-(6-methoxybenzothiazol-2-yl)thiophene-2-carboxamide 290.4 2 donors, 5 acceptors ~2.2 6-methoxy
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide 357.9 1 donor, 7 acceptors ~3.0 Cl, F, 5-nitro

*Calculated based on analogous structures.

Spectral Data

  • IR Spectroscopy: Target Compound: Expected S=O stretches at 1300–1350 cm⁻¹ and 1140–1190 cm⁻¹ (methylsulfonyl) and C–O–C stretches at 1050–1150 cm⁻¹ (THF-methyl) . N-(6-aminobenzo[d]thiazol-2-yl)benzamide (): N–H stretches at 3150–3319 cm⁻¹, absent in the target compound due to alkylation .
  • NMR Spectroscopy :

    • The THF-methyl group in the target compound would show distinct proton signals at δ 3.5–4.5 ppm (methylene adjacent to oxygen), contrasting with the methoxy group in (δ ~3.8 ppm) .

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzo[d]thiazole ring, thiophene ring, and tetrahydrofuran moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H18N2O4S3, with a molecular weight of 422.53 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC18H18N2O4S3
Molecular Weight422.53 g/mol
PurityTypically 95%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The benzo[d]thiazole and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, while the methylsulfonyl group can form hydrogen bonds. These interactions may modulate enzyme or receptor activity, leading to various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds containing thiazole and thiophene moieties. For instance, thiazole-bearing molecules have been shown to exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the thiazole ring enhances anticancer activity.

A notable study found that derivatives of thiazole exhibited IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells, suggesting that structural modifications can lead to potent antitumor agents .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. For example, certain synthesized compounds demonstrated significant protective effects in animal models of seizures. The SAR analysis revealed that specific structural features are crucial for enhancing anticonvulsant activity .

Other Biological Activities

The compound's unique structure suggests potential applications in other therapeutic areas:

  • Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents.
  • Anti-inflammatory Activity : Some thiazole derivatives are reported to possess anti-inflammatory properties, which may be relevant for treating conditions like arthritis.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thiazole derivatives for their cytotoxic effects against human tumor cells. Among these, compounds similar to this compound exhibited promising results with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins involved in cancer progression. For instance, specific interactions were noted between the compound and Bcl-2 protein, suggesting pathways through which it may exert its antitumor effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with functionalization of the benzo[d]thiazole core via sulfonation at the 6-position using methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). Couple the intermediate with tetrahydrofuran-methylamine via carbodiimide-mediated amidation (EDC/HOBt in DMF, 24–48 hours). Finalize with thiophene-2-carboxamide conjugation under reflux in THF .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switch from DMF to acetonitrile for better solubility) and catalyst loading (e.g., 1.2 eq. EDC) to improve yields >70%.

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ to confirm proton environments (e.g., methylsulfonyl singlet at δ 3.2–3.5 ppm, tetrahydrofuran methylene protons at δ 3.6–4.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₉H₂₁N₃O₄S₃: ~468.08 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–100 µM .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodology :

  • Core modifications : Replace tetrahydrofuran with oxetane (improves metabolic stability) or vary sulfonyl groups (e.g., trifluoromethanesulfonyl) to alter electron-withdrawing effects .
  • Functional group tuning : Introduce halogen substituents (e.g., Cl, F) at the benzo[d]thiazole 4-position to enhance target binding (e.g., kinase inhibition assays) .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodology :

  • Orthogonal validation : Compare results from ATP-based viability assays (e.g., CellTiter-Glo) with apoptosis-specific markers (e.g., caspase-3/7 activation) to rule out false positives .
  • Dose-response curves : Use 8–10 concentration points (0.1–100 µM) to assess reproducibility and Hill slopes for mechanism insights (e.g., allosteric vs. competitive binding) .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Methodology :

  • Biochemical assays : Competitive binding studies with fluorescent probes (e.g., FP-based kinase assays) to identify target enzymes .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with putative targets (e.g., EGFR kinase domain; PDB ID: 1M17). Validate with mutagenesis studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity profiles between 2D vs. 3D cell models?

  • Methodology :

  • 3D spheroid validation : Culture cells in Matrigel or ultra-low attachment plates to mimic in vivo conditions. Compare IC₅₀ values with 2D monolayers; adjust for hypoxia (e.g., 5% O₂) if resistance is observed .
  • Microscopy : Use live/dead staining (Calcein AM/propidium iodide) to visualize spatial heterogeneity in drug penetration .

Experimental Design Considerations

Q. What controls are critical for ensuring reproducibility in enzymatic inhibition assays?

  • Methodology :

  • Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
  • Solvent controls : Test DMSO (≤0.1% v/v) to exclude vehicle effects.
  • Z’-factor calculation : Ensure Z’ > 0.5 for high-throughput screening reliability .

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